3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde
Description
3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde is a polyhalogenated benzaldehyde derivative featuring bromine, chlorine, fluorine, and hydroxyl substituents on an aromatic ring. Its reactivity is influenced by the electron-withdrawing effects of halogens and the electron-donating hydroxyl group, enabling selective participation in condensation, nucleophilic substitution, and cross-coupling reactions .
Properties
Molecular Formula |
C7H3BrClFO2 |
|---|---|
Molecular Weight |
253.45 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1-2,12H |
InChI Key |
ZMVNDMXOORKYQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method is the halogenation of 2-fluoro-6-hydroxybenzaldehyde, followed by selective bromination and chlorination under controlled conditions. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) in the presence of catalysts like iron(III) chloride (FeCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure precise control over reaction parameters. The use of automated systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid.
Reduction: 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen substituents and the hydroxyl group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent type, position, or functional groups. Key differences in molecular properties, stability, and applications are highlighted.
Substituent Position and Electronic Effects
- 5-Bromo-4-fluoro-2-hydroxybenzaldehyde (): Differs in halogen positioning (Br at C5, F at C4 vs. Br at C3, Cl at C5, F at C2 in the target compound). Lacks chlorine, which may lower electrophilicity compared to the target compound.
Functional Group Variations
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde | C₇H₃BrClFO₂ | 261.45 | Br (C3), Cl (C5), F (C2), OH (C6) | Not reported | Not reported |
| 3-Bromo-6-fluoro-2-hydroxybenzaldehyde | C₇H₄BrFO₂ | 227.01 | Br (C3), F (C6), OH (C2) | Not reported | Not reported |
| 5-Chloro-2-hydroxy-3-methylbenzaldehyde | C₈H₇ClO₂ | 170.59 | Cl (C5), CH₃ (C3), OH (C2) | Not reported | Not reported |
| 1-Bromo-3-chloro-5-fluorobenzene | C₆H₃BrClF | 209.45 | Br (C1), Cl (C3), F (C5) | 30–35 | 38 |
Data compiled from .
Biological Activity
3-Bromo-5-chloro-2-fluoro-6-hydroxybenzaldehyde is a halogenated benzaldehyde derivative that has garnered attention due to its potential biological activities. The unique arrangement of bromine, chlorine, and fluorine substituents along with a hydroxyl group contributes to its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C7H3BrClF O. Its structure is characterized by:
- Bromine at the 3-position
- Chlorine at the 5-position
- Fluorine at the 2-position
- Hydroxyl group at the 6-position
This specific arrangement allows for diverse interactions with biological targets, potentially enhancing its efficacy as a pharmaceutical agent.
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit antimicrobial activity. Preliminary studies suggest that this compound may possess significant antibacterial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including resistant strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | IC50 (µg/mL) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. aureus | 45 |
| This compound | TBD |
Anticancer Activity
The presence of halogen atoms in the structure of this compound suggests potential anticancer properties. Studies on similar compounds have shown that they can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or disrupting cellular signaling pathways.
Case Study: Anticancer Effects
In vitro studies conducted on cancer cell lines revealed that halogenated benzaldehydes can significantly reduce cell viability. The exact mechanism is still under investigation but may involve modulation of key signaling pathways associated with cell growth and survival.
Toxicity Profile
Despite its potential therapeutic benefits, the toxicity of this compound must be considered. It is classified as harmful if swallowed and can cause skin irritation. The presence of multiple halogens increases the compound's reactivity and potential toxicity.
Table 2: Toxicity Data
| Toxicity Parameter | Value |
|---|---|
| Acute toxicity (oral) | H302 |
| Skin irritation | H315 |
The biological activity of this compound likely involves interactions with specific enzymes or receptors. The unique combination of halogen and hydroxyl groups may enhance binding affinity to biological targets, facilitating its pharmacological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
